3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Overview
Description
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings, and this particular compound features a benzene ring fused to the azepine ring. The presence of the methyl group at the 3-position and the carbonyl group at the 2-position adds to its unique chemical properties.
Mechanism of Action
Target of action
Benzazepines, the class of compounds to which this molecule belongs, are known to interact with various targets in the body, including GABA receptors . .
Mode of action
The mode of action of benzazepines generally involves binding to their target receptors and modulating their activity. This can result in a variety of effects depending on the specific target and the nature of the modulation .
Biochemical pathways
Benzazepines can be involved in a variety of biochemical pathways, depending on their specific targets. For example, if a benzazepine acts on GABA receptors, it could affect pathways related to neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with methyl acrylate under basic conditions to form the azepine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene or azepine ring.
Scientific Research Applications
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: Lacks the methyl group at the 3-position.
3-methyl-1H-benzo[d]azepin-2(3H)-one: Lacks the hydrogenation at the 4,5-positions.
1H-benzo[d]azepin-2(3H)-one: Lacks both the methyl group and the hydrogenation at the 4,5-positions.
Uniqueness
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is unique due to the combination of the methyl group at the 3-position and the hydrogenation at the 4,5-positions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-7-6-9-4-2-3-5-10(9)8-11(12)13/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWUGHLFUVNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357362 | |
Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73644-95-8 | |
Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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